4-Fluoropyridine-2,6-diamine

Lipophilicity LogP Drug-likeness

4-Fluoropyridine-2,6-diamine (CAS 911424-17-4) is a fluorinated heterocyclic building block with the molecular formula C₅H₆FN₃ and molecular weight 127.12 g/mol. It belongs to the 2,6-diaminopyridine class, a scaffold validated across multiple kinase inhibitor programs including CDK, Nek2, and Mps1 targets.

Molecular Formula C5H6FN3
Molecular Weight 127.12 g/mol
CAS No. 911424-17-4
Cat. No. B1396110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoropyridine-2,6-diamine
CAS911424-17-4
Molecular FormulaC5H6FN3
Molecular Weight127.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1N)N)F
InChIInChI=1S/C5H6FN3/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H4,7,8,9)
InChIKeyHVYSZPRLOPSEJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoropyridine-2,6-diamine (CAS 911424-17-4): A Positionally Fluorinated 2,6-Diaminopyridine Scaffold for Medicinal Chemistry and Kinase Inhibitor Programs


4-Fluoropyridine-2,6-diamine (CAS 911424-17-4) is a fluorinated heterocyclic building block with the molecular formula C₅H₆FN₃ and molecular weight 127.12 g/mol . It belongs to the 2,6-diaminopyridine class, a scaffold validated across multiple kinase inhibitor programs including CDK, Nek2, and Mps1 targets [1]. The compound features amino groups at the 2- and 6-positions and a single fluorine atom at the 4-position of the pyridine ring, producing a calculated LogP of 0.896 and a polar surface area (PSA) of 65.66 Ų . It is commercially available at 97–98% purity with batch-specific QC documentation including NMR, HPLC, and GC .

Why 4-Fluoropyridine-2,6-diamine Cannot Be Replaced by Unsubstituted or Alternative 4-Substituted 2,6-Diaminopyridines: The Quantifiable Impact of Positional Fluorination


The 2,6-diaminopyridine scaffold is widely used in medicinal chemistry, but the identity and position of the 4-substituent fundamentally alter the compound's physicochemical and reactivity profile. The para-fluorine in 4-fluoropyridine-2,6-diamine exerts a moderate electron-withdrawing effect distinct from the stronger withdrawal of a 4-CF₃ group, the electron-donating character of a 4-methyl group, or the lipophilicity-enhancing effect of a 4-chloro substituent [1]. Moreover, the fluorine substitution position on the pyridine ring critically determines nucleophilic aromatic substitution reactivity: a para-fluorine activates the ring toward nucleophilic attack with a relative rate of 0.26 versus hydrogen, compared to ortho-fluorine (relative rate 31) and meta-fluorine (relative rate 23), meaning the 3-fluoro positional isomer exhibits approximately 88-fold higher reactivity than the 4-fluoro isomer [2]. Consequently, substituting 4-fluoropyridine-2,6-diamine with the 3-fluoro isomer, the 4-chloro analog, or the unsubstituted parent would yield a compound with meaningfully different lipophilicity, electronic character, and chemical reactivity—altering downstream conjugation chemistry and biological probe behavior [3].

4-Fluoropyridine-2,6-diamine: Quantitative Differentiation Evidence Versus Closest Structural Analogs


LogP Differentiation: 4-Fluoropyridine-2,6-diamine Occupies a Distinct Lipophilicity Niche Between the Parent Compound and the 4-Chloro Analog

4-Fluoropyridine-2,6-diamine has a measured/calculated LogP of 0.896 . This positions it in a distinct lipophilicity window: more lipophilic than the unsubstituted parent 2,6-diaminopyridine (LogP 0.550, est.) , substantially less lipophilic than 4-chloropyridine-2,6-diamine (LogP 2.062) [1], and moderately less lipophilic than the 3-fluoro positional isomer (LogP 1.04) . The 0.346 LogP unit increase over the parent represents approximately a 2.2-fold increase in octanol-water partition coefficient, while the 4-chloro analog is approximately 15-fold more lipophilic. This intermediate lipophilicity profile is relevant for balancing passive membrane permeability against aqueous solubility in drug discovery programs.

Lipophilicity LogP Drug-likeness Permeability

Para-Fluorine Reactivity Modulation: The 4-Fluoro Substituent Produces a Distinct Nucleophilic Aromatic Substitution Reactivity Profile Versus Ortho- and Meta-Fluoro Isomers

In systematic kinetic studies of polyfluoropyridine reactions with ammonia, Chambers et al. established quantitative relative rate constants for fluorine substituents at different ring positions [1]. Relative to a hydrogen atom at the same position (rate = 1.0), a para-fluorine activates nucleophilic substitution with a relative rate of 0.26, compared to ortho-fluorine at 31 and meta-fluorine at 23. This means the para-fluorine in 4-fluoropyridine-2,6-diamine is actually slightly deactivating relative to hydrogen, while the ortho- and meta-fluorines in positional isomers are strongly activating (23–31 fold). This differential reactivity directly impacts the compound's behavior in SNAr-based derivatization and conjugation strategies.

Nucleophilic aromatic substitution SNAr Fluorine substituent effect Reactivity

Polar Surface Area Parity Across Analogs Masks Meaningful Electronic Differences: Why PSA Alone Cannot Guide Substituent Selection

The PSA of 4-fluoropyridine-2,6-diamine is 65.66 Ų , which is nearly identical to that of 4-chloropyridine-2,6-diamine (PSA 64.93) [1], 3-fluoropyridine-2,6-diamine (PSA 64.93) , and 4-methylpyridine-2,6-diamine (PSA 64.93) . Despite this PSA equivalence, the 4-fluoro substituent introduces a strong electron-withdrawing inductive effect (Hammett σₚ = +0.06 for F vs. σₚ = +0.23 for Cl, σₚ = -0.17 for CH₃) that alters the electron density on the pyridine nitrogen and modulates hydrogen-bond donor/acceptor character of the adjacent amino groups. The fluorine atom also serves as a weak hydrogen-bond acceptor, which the 4-methyl analog cannot provide, offering additional intermolecular interaction capability without altering the bulk steric profile or significantly changing PSA.

Polar surface area Electronic effects Hydrogen bonding Drug design

Commercial Availability with Documented Batch-Specific Purity: 4-Fluoropyridine-2,6-diamine Offers Verifiable Quality for Reproducible Research

4-Fluoropyridine-2,6-diamine is commercially available from multiple suppliers at documented purity levels: 97% from Bidepharm with batch-specific QC including NMR, HPLC, and GC , and 98% from Leyan . This level of documented purity with multi-method analytical verification is critical for reproducible chemical biology and medicinal chemistry workflows. In contrast, the 3-fluoro positional isomer (CAS 960138-28-7) and the 4-chloro analog (CAS 6309-00-8) are available from fewer suppliers, often with less comprehensive QC documentation, increasing the procurement risk for laboratories requiring batch-to-batch consistency.

Purity Quality control Reproducibility Procurement

Validated Scaffold Class: The 2,6-Diaminopyridine Core Is Established Across Multiple Kinase Inhibitor Chemotypes, with Fluorine Substitution Providing Tunable Selectivity

The 2,6-diaminopyridine scaffold has been validated as a core pharmacophore in inhibitors of cyclin-dependent kinases (CDK1, CDK2, CDK4, CDK6) [1], Nek2 kinase [2], and Mps1 kinase [3]. Hoffmann-La Roche patents explicitly claim 2,6-diaminopyridine derivatives as CDK inhibitors with antiproliferative activity against solid tumors including breast, lung, colon, and prostate cancers [1]. Within this scaffold class, fluorine substitution at the 4-position modulates electronic character and metabolic stability: fluorinated pyridines generally exhibit enhanced metabolic stability compared to non-fluorinated analogs due to the strength of the C-F bond and the electron-withdrawing effect that reduces susceptibility to cytochrome P450-mediated oxidation [4]. While direct head-to-head IC₅₀ or PK comparison data for 4-fluoropyridine-2,6-diamine versus its specific analogs are not yet published, the scaffold class validation combined with the well-precedented effect of fluorine on metabolic stability provides a rational basis for selecting this compound as a building block in kinase inhibitor design.

Kinase inhibition CDK Antiproliferative Cancer

Synthetic Route Feasibility: Fluorodediazoniation Chemistry Enables Efficient Access to Fluorinated 2,6-Diaminopyridines, with Higher Yields Than Chlorodediazoniation

The fluorodediazoniation route to fluorinated pyridines, as described by Fukuhara et al. and Chambers et al., provides high yields (49–62%) for the introduction of fluorine into 2,6-diaminopyridine systems, in contrast to the corresponding chlorodediazoniation which gives low yields (0–13%) for 2,6-diaminopyridine and 3-halo-2,6-diaminopyridine substrates [1]. The patent literature also describes preparation methods for fluoro-2,6-diaminopyridine derivatives, including 3-fluoro and 3,5-difluoro variants, via nucleophilic fluorination strategies [2]. While the specific synthetic yield for 4-fluoropyridine-2,6-diamine is not explicitly reported in the open literature, the fluorodediazoniation methodology is well-precedented for the 4-position of pyridines (54% yield demonstrated for 4-fluoropyridine hydrochloride from 4-aminopyridine) [1]. This contrasts with the more challenging synthesis of 4-chloropyridine-2,6-diamine, where chlorination routes may suffer from lower regioselectivity and competing side reactions.

Synthesis Fluorodediazoniation Yield Process chemistry

Evidence-Backed Application Scenarios for 4-Fluoropyridine-2,6-diamine in Scientific and Industrial Research


Kinase Inhibitor Hit-to-Lead and Lead Optimization Programs Requiring Balanced Lipophilicity

Based on the LogP evidence (Section 3, Item 1), 4-fluoropyridine-2,6-diamine is the preferred 2,6-diaminopyridine building block when the target compound requires a LogP in the 0.5–1.0 range for balanced solubility-permeability. The 4-chloro analog (LogP 2.06) would drive the final compound beyond typical lead-like lipophilicity guidelines (LogP < 3 for leads, < 5 for drugs), while the parent compound (LogP 0.55) may limit membrane permeability. The 0.896 LogP of the 4-fluoro derivative provides a favorable starting point for further elaboration without requiring additional polarity-compensating modifications. This is supported by the precedent of fluorinated 2,6-diaminopyridine-based kinase inhibitors (e.g., NS-018, GNE-3511) that have achieved oral bioavailability and/or CNS penetration [1].

Multi-Step Synthetic Sequences Requiring a Chemically Robust 4-Position Substituent

The para-fluorine reactivity data (Section 3, Item 2) demonstrate that the 4-fluoro substituent is approximately 88-fold less susceptible to nucleophilic displacement than the 3-fluoro isomer. This makes 4-fluoropyridine-2,6-diamine the preferred choice when synthetic sequences involve nucleophilic conditions (amines, alkoxides, thiols) that could displace a more reactive ortho- or meta-fluorine. The 4-fluoro group can be retained through multi-step derivatization at the 2- and 6-amino positions, enabling late-stage diversification without unintended fluorine loss. This reactivity profile is directly relevant to the synthesis of N²,N⁶-disubstituted 2,6-diaminopyridine derivatives for kinase inhibitor libraries [2].

Medicinal Chemistry Programs Seeking Metabolic Stability Enhancement Without Significant Lipophilicity Increase

The combination of moderate LogP (0.896) and the electron-withdrawing effect of para-fluorine (σₚ = +0.06) makes 4-fluoropyridine-2,6-diamine a strategic choice when metabolic stabilization of the pyridine core is desired without the lipophilicity penalty of chlorine (σₚ = +0.23, LogP 2.06) or the steric bulk and strong electron withdrawal of a CF₃ group. Fluorine substitution is well-established in medicinal chemistry to reduce CYP450-mediated oxidative metabolism by decreasing the electron density of the aromatic ring, and by directly blocking metabolically labile C-H positions with the stronger C-F bond [3]. This compound thus supports the design of metabolically stable 2,6-diaminopyridine derivatives while maintaining favorable physicochemical properties.

Academic and Industrial Laboratories Requiring Reproducible Procurement with Documented Batch Quality

For laboratories where experimental reproducibility is paramount—including those conducting SAR studies, biochemical assay development, or crystallography—the availability of 4-fluoropyridine-2,6-diamine at 97–98% purity with multi-method QC documentation (NMR, HPLC, GC) from multiple suppliers (Section 3, Item 4) reduces the risk of batch-to-batch variability. This is particularly important when comparing biological activity data across experiments conducted months apart or when transferring protocols between laboratories. The narrower supplier base and less consistent QC documentation for the 3-fluoro and 4-chloro analogs increase procurement risk for long-term research programs .

Quote Request

Request a Quote for 4-Fluoropyridine-2,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.